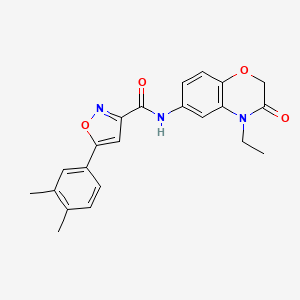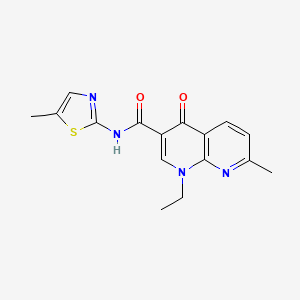![molecular formula C21H19Cl2N3O2 B4513043 2-{[4-(2,4-dichlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B4513043.png)
2-{[4-(2,4-dichlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole
Descripción general
Descripción
"2-{[4-(2,4-dichlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole" is a compound of interest within the broader class of indole derivatives, which are known for their varied biological activities and presence in many medicinal agents. The indole ring system is a fundamental structure within many biologically active compounds, making the synthesis and study of such derivatives critical for drug development and chemical biology.
Synthesis Analysis
The synthesis of indole derivatives often involves multi-step reactions to introduce various substituents into the indole core, enhancing the compound's biological activity. For example, functionalized indoles have been synthesized through a five-step sequence, yielding indole amides with potential dopaminergic activity (Pessoa‐Mahana et al., 2011). This methodological approach is reflective of the complexity and precision required in the synthesis of highly specific indole derivatives.
Molecular Structure Analysis
Indole derivatives' molecular structures are characterized by their bicyclic heteroaromatic core, which can be modified with various substituents to tailor the molecule's properties. Single-crystal X-ray diffraction and density functional theory (DFT) have been utilized to determine and analyze the molecular geometry of indole derivatives, providing insights into their structural properties and potential biological activities (Şahin et al., 2012).
Chemical Reactions and Properties
Indole derivatives can undergo various chemical reactions, including electrochemical oxidation, to produce highly conjugated and functionalized compounds. The electrochemical oxidation of phenols in the presence of indole derivatives has been studied, revealing unique regioselectivity in the synthesis of bisindolyl-p-quinone derivatives (Amani et al., 2012). Such reactions demonstrate the versatility of indole derivatives in synthesizing novel compounds with potential biological activities.
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O2/c1-24-18-5-3-2-4-14(18)12-19(24)21(28)26-10-8-25(9-11-26)20(27)16-7-6-15(22)13-17(16)23/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLROZGJRZONOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-furyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4512965.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512977.png)
![4-[3-(4-methyl-1H-indol-1-yl)propanoyl]-2-piperazinone](/img/structure/B4512982.png)
![3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzamide](/img/structure/B4512992.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4512997.png)



![3-fluoro-4-methoxy-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4513027.png)

![3-(4-chlorobenzyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4513041.png)
![2-[1-(4-bromophenyl)-3,5-dioxooctahydro-2,6-methanoazireno[2,3-f]isoindol-4(1H)-yl]propanoic acid](/img/structure/B4513046.png)
![4-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4513053.png)
